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Compound of Interest

Compound Name: AS-183

Cat. No.: B1667630 Get Quote

An in-depth analysis of the identifier "AS-183" reveals significant ambiguity across scientific

literature, referencing disparate entities including microRNA-183, the G-protein coupled

receptor GPR183, and derivatives of a Factor 7a inhibitor. Due to this lack of a singular, well-

defined compound under the "AS-183" designation, and in the absence of further clarification,

this guide will focus on a well-characterized compound relevant to the field of kinase inhibition:

SGI-1776.

SGI-1776 is a potent, orally bioavailable small molecule inhibitor of the PIM kinases and FMS-

like tyrosine kinase 3 (FLT3). Its discovery and development provide a representative case

study in modern kinase inhibitor research. This document serves as a technical guide on its

discovery, mechanism of action, and the experimental methodologies used for its

characterization, tailored for researchers, scientists, and drug development professionals.

Discovery and History of SGI-1776
SGI-1776, an imidazo[1,2-b]pyridazine compound, was identified through screening efforts to

discover novel inhibitors of the PIM family of serine/threonine kinases.[1] The PIM kinases

(PIM1, PIM2, and PIM3) are recognized as proto-oncogenes, frequently overexpressed in

various hematological malignancies and solid tumors, including leukemia and prostate cancer.

[2][3][4] Their role in promoting cell survival and proliferation made them an attractive target for

cancer therapy.[3]

Developed by SuperGen (later Astex Pharmaceuticals), SGI-1776 emerged as a lead

candidate due to its potent activity against PIM1.[5][6] Further characterization revealed its dual

activity, also potently inhibiting FLT3, a receptor tyrosine kinase frequently mutated in Acute
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Myeloid Leukemia (AML).[7][8] This dual-inhibitor profile made SGI-1776 a particularly

interesting candidate for AML, where both PIM and FLT3 pathways are often dysregulated.[3]

[7]

The compound progressed into Phase 1 clinical trials for relapsed/refractory leukemias.[9]

However, its clinical development was discontinued due to dose-limiting cardiac toxicity (QTc

prolongation), rendering the molecule unsafe for continued clinical use.[9][10] Despite its

clinical termination, the study of SGI-1776 provided valuable insights into the roles of PIM and

FLT3 kinases and the therapeutic potential of their inhibition.[10]

Mechanism of Action
SGI-1776 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its

target kinases to block their catalytic activity.[11][12] Its primary targets are the three PIM

kinase isoforms and the FLT3 kinase.[8]

PIM Kinase Inhibition: By inhibiting PIM kinases, SGI-1776 disrupts several downstream

signaling pathways crucial for cancer cell survival and proliferation. Key substrates of PIM

kinases include the pro-apoptotic protein BAD, the cell cycle regulator p27, and proteins

involved in protein synthesis like 4E-BP1.[7][13] Inhibition leads to decreased

phosphorylation of these substrates, which can trigger apoptosis and cause cell cycle arrest.

[5][7] For instance, SGI-1776 treatment has been shown to decrease the phosphorylation of

c-Myc(Ser62) and 4E-BP1, leading to a reduction in the anti-apoptotic protein Mcl-1.[7][14]

FLT3 Kinase Inhibition: SGI-1776 is also a potent inhibitor of FLT3, including the internal

tandem duplication (ITD) mutant (FLT3-ITD), which is a driver mutation in a significant subset

of AML cases.[7][15] FLT3-ITD leads to constitutive activation of the kinase and downstream

pathways like STAT5, MAPK, and AKT, promoting uncontrolled cell growth.[15][16] SGI-1776

inhibits the autophosphorylation of FLT3, thereby blocking these downstream pro-survival

signals.[17] The dual inhibition of PIM and FLT3 is particularly effective, as PIM1 has been

shown to phosphorylate and stabilize the FLT3-ITD protein, creating a positive feedback loop

that promotes aberrant signaling.[3][18]
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The inhibitory activity of SGI-1776 has been quantified against various kinases and in cellular

models.

Target Kinase IC₅₀ (nM) Assay Type

PIM1 7 Cell-free radiometric assay

PIM2 363 Cell-free radiometric assay

PIM3 69 Cell-free radiometric assay

FLT3 44 Cell-free assay

Haspin 34 Cell-free assay

Table 1: In Vitro Kinase

Inhibitory Activity of SGI-1776.

Data compiled from multiple

sources.[1][5][7][8][19]
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Cell Line Model Cancer Type IC₅₀ (µM) Effect

MV-4-11 (FLT3-ITD)
Acute Myeloid

Leukemia
0.005 - 3.1 (median)

Apoptosis, Complete

Response in

Xenografts

MOLM-13 (FLT3-ITD)
Acute Myeloid

Leukemia
Varies

Apoptosis, Mcl-1

Reduction

OCI-AML-3 (FLT3-

WT)

Acute Myeloid

Leukemia
Varies

Apoptosis, Mcl-1

Reduction

CLL Primary Cells
Chronic Lymphocytic

Leukemia
1 - 10

Apoptosis, Mcl-1

Reduction

C4-2B Prostate Cancer 2 - 4
G1 Cell Cycle Arrest,

Apoptosis

22Rv1 Prostate Cancer 2 - 4
G1 Cell Cycle Arrest,

Apoptosis

Table 2: Cellular

Activity of SGI-1776 in

Various Cancer

Models. Data

compiled from multiple

sources.[1][7][11][19]

[20][21]

Signaling Pathway Diagrams
The diagrams below illustrate the key signaling pathways affected by SGI-1776.
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Figure 1. SGI-1776 inhibits PIM1 and FLT3 signaling pathways.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are representative protocols for key experiments used to characterize SGI-1776.

In Vitro Kinase Inhibition Assay (Radiometric)
This protocol determines the concentration of SGI-1776 required to inhibit 50% of the kinase

activity (IC₅₀) of PIM1.

Materials:

Recombinant human PIM1 kinase (5-10 mU)

Kinase reaction buffer: 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM MgAcetate

Peptide substrate: KKRNRTLTV (100 µM)

[γ-³³P-ATP] (specific activity ~500 cpm/pmol)

SGI-1776 (serial dilutions)

3% Phosphoric acid solution

P30 filtermat

Procedure:

Prepare a reaction mixture containing PIM1 kinase, kinase reaction buffer, and the peptide

substrate.

Add serial dilutions of SGI-1776 or DMSO (vehicle control) to the reaction mixture.

Initiate the kinase reaction by adding [γ-³³P-ATP].

Incubate the reaction for 40 minutes at room temperature.

Stop the reaction by adding 5 µL of 3% phosphoric acid solution.
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Spot 10 µL of the reaction mixture onto a P30 filtermat.

Wash the filtermat three times for 5 minutes each in 75 mM phosphoric acid, followed by one

wash in methanol.

Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of kinase inhibition relative to the DMSO control and plot the

results to determine the IC₅₀ value.[5][11]

Cellular Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells in a cancer cell line (e.g., MV-4-11)

following treatment with SGI-1776.

Materials:

MV-4-11 cells

SGI-1776 (various concentrations)

DMSO (vehicle control)

Annexin V-FITC solution

Propidium Iodide (PI) solution

Annexin binding buffer

Flow cytometer

Procedure:

Seed MV-4-11 cells and treat with various concentrations of SGI-1776 (e.g., 0.3, 1, 3, 10 µM)

or DMSO for 24 hours.

Harvest approximately 1 x 10⁶ cells by centrifugation.

Wash the cells with cold PBS.
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Resuspend the cell pellet in 100 µL of annexin binding buffer.

Add 5 µL of Annexin V-FITC solution and 5 µL of PI solution.

Incubate the cells for 15 minutes at room temperature in the dark.

Analyze the samples using a flow cytometer, measuring at least 10,000 events per sample.

Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early

apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[7][22]

Western Blotting for Phosphoprotein Analysis
This protocol assesses the effect of SGI-1776 on the phosphorylation status of downstream

targets of PIM and FLT3.

Materials:

AML cells (e.g., MOLM-13)

SGI-1776

Lysis buffer (e.g., M-PER with protease and phosphatase inhibitors)

Primary antibodies (e.g., anti-phospho-4E-BP1, anti-4E-BP1, anti-phospho-STAT5, anti-

STAT5, anti-GAPDH)

HRP-conjugated secondary antibodies

SDS-PAGE equipment and reagents

Chemiluminescence detection system

Procedure:

Treat MOLM-13 cells with SGI-1776 or DMSO for a specified time (e.g., 24 hours).

Harvest cells, wash with PBS, and lyse with ice-cold lysis buffer.
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Determine protein concentration using a standard assay (e.g., BCA).

Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with a primary antibody (e.g., anti-phospho-4E-BP1) overnight at

4°C.

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash again and visualize protein bands using a chemiluminescence substrate.

Strip the membrane and re-probe with antibodies for total protein (e.g., anti-4E-BP1) and a

loading control (e.g., anti-GAPDH) to ensure equal loading and to quantify changes in

phosphorylation.[7][12][17]

Figure 2. General experimental workflow for kinase inhibitor characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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